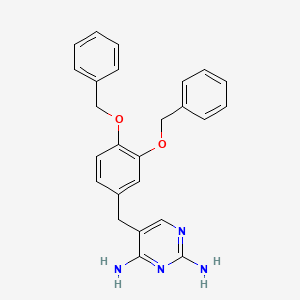5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine
CAS No.: 206274-52-4
Cat. No.: VC16851439
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 206274-52-4 |
|---|---|
| Molecular Formula | C25H24N4O2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29) |
| Standard InChI Key | KYJSISOHUNITEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine belongs to the pyrimidine class of heterocyclic compounds, with a molecular formula of and a molecular weight of 412.48 g/mol . Its IUPAC name, 5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine, reflects its substitution pattern:
-
A pyrimidine ring with amino groups at C2 and C4.
-
A benzyl group at C5, substituted with two benzyloxy groups at the meta and para positions of its phenyl ring.
The compound’s SMILES notation (C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4) and InChIKey (KYJSISOHUNITEJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Synthesis and Reaction Pathways
The synthesis of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine involves multi-step protocols, often leveraging catalytic systems to achieve regioselectivity. A representative route, adapted from methodologies in pyrimidine chemistry , proceeds as follows:
Preparation of 3,4-Bis(benzyloxy)benzaldehyde
-
Benzylation of 3,4-dihydroxybenzaldehyde: Reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base (e.g., KCO) yields 3,4-bis(benzyloxy)benzaldehyde.
-
Purification: The product is isolated via extraction (ethyl acetate/water) and column chromatography .
Coupling with Pyrimidine Precursor
The aldehyde intermediate undergoes condensation with 2,4-diaminopyrimidine derivatives under basic conditions. For example:
-
Catalytic System: DABCO (1,4-diazabicyclo[2.2.2]octane) in solvent-free conditions at 90°C .
-
Mechanism: A Knoevenagel-like condensation followed by cyclization forms the benzyl-linked pyrimidine core.
Key Observations:
-
Solvent-free conditions enhance reaction efficiency and reduce byproducts .
-
Yields for analogous compounds range from 60–75%, depending on substituent electronic effects .
Physicochemical and Spectroscopic Properties
Spectral Characterization
Data from related pyrimidine derivatives provide insights into expected spectral features:
| Technique | Key Signals |
|---|---|
| H NMR | - δ 5.02 ppm (s, 4H, OCHPh) |
| - δ 4.88 ppm (s, 1H, CH-pyrimidine) | |
| - δ 7.32–7.44 ppm (m, 10H, aromatic H) | |
| C NMR | - δ 69.5 ppm (OCHPh) |
| - δ 161.1 ppm (C=O, pyrimidine) | |
| MS (ESI) | m/z 413.3 [M+H] (calculated 412.48) |
Thermodynamic and Solubility Data
Challenges and Future Directions
-
Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.
-
Biological Profiling: Systematic evaluation of anticancer, antiviral, and anti-inflammatory activities.
-
Structure-Activity Relationships (SAR): Modifying benzyloxy substituents to tune bioavailability and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume